An In-depth Technical Guide to 5-Benzoylfuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-Benzoylfuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications
Disclaimer: Publicly available information, including a specific CAS number and detailed experimental data for 5-Benzoylfuran-2-carboxylic acid, is limited. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry and data from closely related, well-documented analogs. The proposed synthesis and characterization data are predictive and intended to serve as a foundational resource for researchers.
Introduction: The Benzofuran-2-carboxylic Acid Scaffold
The benzofuran-2-carboxylic acid moiety is a "privileged structure" in medicinal chemistry and materials science. This heterocyclic scaffold is a core component in numerous biologically active molecules with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its derivatives are key intermediates in the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders. The versatility of the carboxylic acid group allows for a multitude of chemical transformations, making it a valuable building block for drug discovery and organic synthesis.
This guide focuses on the specific derivative, 5-Benzoylfuran-2-carboxylic acid, providing a theoretical framework for its synthesis, characterization, and potential utility.
Core Molecular Information
While a registered CAS number for 5-Benzoylfuran-2-carboxylic acid is not readily found in major chemical databases, its fundamental molecular properties can be calculated from its structure.
| Property | Value |
| Molecular Formula | C₁₆H₁₀O₄ |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | 5-Benzoyl-1-benzofuran-2-carboxylic acid |
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient synthetic route to 5-Benzoylfuran-2-carboxylic acid can be designed based on established methodologies for the functionalization of the benzofuran core. A two-step process involving a Friedel-Crafts acylation followed by ester hydrolysis is proposed.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Benzoylfuran-2-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Acylation of Ethyl benzofuran-2-carboxylate
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
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Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the stirred DCM.
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Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the suspension.
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Addition of Substrate: Dissolve ethyl benzofuran-2-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The resulting crude product, ethyl 5-benzoyl-1-benzofuran-2-carboxylate, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which would deactivate the Lewis acid catalyst (AlCl₃).
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Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of benzoyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the electrophilic aromatic substitution on the electron-rich benzofuran ring. The 5-position is a likely site of acylation due to electronic activation from the furan oxygen.
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Controlled Temperature: The initial low temperature (0 °C) helps to control the exothermic reaction and prevent side reactions.
Step 2: Alkaline Hydrolysis of the Ester
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Saponification: Dissolve the purified ethyl 5-benzoyl-1-benzofuran-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (2M).
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Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
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Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The desired 5-Benzoylfuran-2-carboxylic acid will precipitate out as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Physicochemical and Spectroscopic Properties
The properties of 5-Benzoylfuran-2-carboxylic acid can be predicted based on its structure and by comparison with related compounds.
| Property | Predicted Value / Observation |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and aqueous base. Poorly soluble in water and non-polar solvents. |
| Melting Point | Expected to be a high-melting solid, likely above 200 °C, due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. |
| ¹H NMR | - Carboxylic acid proton: A broad singlet downfield (~13 ppm).- Aromatic protons (benzofuran and benzoyl): A complex multiplet region between 7.2-8.0 ppm.- Furan proton (C3-H): A singlet around 7.4 ppm. |
| ¹³C NMR | - Two carbonyl carbons: Carboxylic acid (~160-165 ppm) and ketone (~190-195 ppm).- Aromatic carbons: Multiple signals in the 110-160 ppm range. |
| FT-IR (cm⁻¹) | - Carboxylic acid O-H stretch: A very broad band from 2500-3300.- Carboxylic acid C=O stretch: A strong band around 1680-1710.- Ketone C=O stretch: A strong band around 1650-1670. |
Potential Applications in Research and Development
The unique combination of the benzofuran-2-carboxylic acid scaffold and the benzophenone moiety suggests several promising avenues for research and application.
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Drug Discovery: The benzophenone substructure is present in several FDA-approved drugs and is known to interact with various biological targets. The incorporation of this group onto the biologically active benzofuran-2-carboxylic acid core could lead to novel therapeutic agents. Potential areas of interest include the development of new anti-inflammatory drugs, anticancer agents, and inhibitors of specific enzymes or receptors.
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Photochemistry and Materials Science: Benzophenone is a well-known photosensitizer. 5-Benzoylfuran-2-carboxylic acid could be explored as a photo-crosslinking agent in polymer chemistry or as a building block for novel photoactive materials.
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Synthetic Intermediate: This molecule can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The carboxylic acid can be converted to esters, amides, or other functional groups, while the benzoyl ketone offers a handle for further chemical modifications.
Conclusion
While 5-Benzoylfuran-2-carboxylic acid is not a readily available chemical, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted properties offer a baseline for characterization and quality control. For researchers and drug development professionals, this molecule represents an intriguing target with the potential to unlock new discoveries in medicinal chemistry and materials science.
